molecular formula C8H11NO2S2 B8439576 N-[[6-(hydroxymethyl)dithiin-3-yl]methyl]acetamide

N-[[6-(hydroxymethyl)dithiin-3-yl]methyl]acetamide

Cat. No. B8439576
M. Wt: 217.3 g/mol
InChI Key: NYVXDLPBFWHOGS-UHFFFAOYSA-N
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Patent
US05583235

Procedure details

To a stirred solution of 52 mg (0.152 mmol) of the (silyloxy)amide 19 in 1.0 mL of acetonitrile, previously cooled in an ice-water bath, was added 500 μL of a 1:3 solution of 30% aqueous hydrofluoric acid solution in acetonitrile. The resulting solution was stirred for 15 minutes in the ice bath, after which time TLC analysis showed the reaction to be complete. The acid was neutralized by cautious addition of about 15 mL of a 10% aqueous potassium carbonate solution to the reaction mixture. The reaction mixture was partitioned between 20 mL of water and 40 mL of ethyl acetate. The layers were separated and the aqueous phase was extracted with 40 mL of ethyl acetate. The combined organic phases were washed with two 50-mL portions of saturated aqueous sodium chloride, dried (Na2SO4) and concentrated in vacuo. The residue (33 mg) was chromatographed over 20 g of silica gel (ethyl acetate) to give 24 mg (71%) of acetamide 20 as an orange oil. 1H NMR (CDCl3) δ6.792 (m, 2H, C=CH; minor isomer), 6.309 (d, J=6.4 Hz, 1H, C=CH; major isomer), 6.269 (d, J=5.6 Hz, 1H, C=CH; major isomer), 6.82 (br s, 1H, NH), 4.276 (br s, 2H, CH2O; minor isomer), 4.512 (d, J=5.6 Hz, 2H, CH2N; minor isomer), 4.228 (br s, 2H, CH2 0; major isomer), 4.023 (d, J=6.0 Hz, 2H, CH2N; major isomer), 2.05 (s, 1H, OH), 1.998 (s, 3H, COCH3 ; major isomer); 13C NMR (CDCl3) δ170.116, 144.100 (minor isomer), 141.214 (minor isomer), 134.827 (major isomer), 132.384 (major isomer), 126.528 (major isomer), 125.815 (minor isomer), 125.254 (minor isomer), 125.178 (major isomer), 64.499 (major isomer), 60.099 (minor isomer), 43.690 (major isomer), 38.631 (minor isomer), 23.140 (major isomer), 21.011 (minor isomer); MS (LSIMS) m/z=57 (100%), 217 (M+).
Name
(silyloxy)amide
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]1[S:7][S:8][C:9]([CH2:12][O:13][Si](C(C)(C)C)(C)C)=[CH:10][CH:11]=1)(=[O:3])[CH3:2].F.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:1]([NH:4][CH2:5][C:6]1[S:7][S:8][C:9]([CH2:12][OH:13])=[CH:10][CH:11]=1)(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
(silyloxy)amide
Quantity
52 mg
Type
reactant
Smiles
C(C)(=O)NCC=1SSC(=CC1)CO[Si](C)(C)C(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 20 mL of water and 40 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 40 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with two 50-mL portions of saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue (33 mg) was chromatographed over 20 g of silica gel (ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC=1SSC(=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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